molecular formula C10H10N2O3 B6258435 methyl 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylate CAS No. 1427434-19-2

methyl 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B6258435
CAS No.: 1427434-19-2
M. Wt: 206.20 g/mol
InChI Key: NGRPLILXMZNINB-UHFFFAOYSA-N
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Description

Methyl 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the pyrazole family It is characterized by a fused bicyclic structure consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-methoxy-1,1,1-trifluoro-3-buten-2-one with pyrazol-3,5-diamines in the presence of acetonitrile . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyridine oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of methyl 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl pyrazolo[4,3-b]pyridine-6-carboxylate
  • Ethyl pyrazolo[4,3-b]pyridine-6-carboxylate
  • Tert-butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate

Uniqueness

Methyl 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylate is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Its methoxy group at the 4-position and carboxylate group at the 7-position make it a versatile intermediate for further functionalization and application in various fields .

Properties

CAS No.

1427434-19-2

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-9-4-3-8(10(13)15-2)12-7(9)5-6-11-12/h3-6H,1-2H3

InChI Key

NGRPLILXMZNINB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(N2C1=CC=N2)C(=O)OC

Purity

95

Origin of Product

United States

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